Technical Guide: Solubility Profiling of 3-Chloro-6-methylphenethyl acetate
Technical Guide: Solubility Profiling of 3-Chloro-6-methylphenethyl acetate
The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3-Chloro-6-methylphenethyl acetate .
As specific experimental data for this precise isomer is limited in public repositories, this guide synthesizes authoritative data from its parent compound (Phenethyl acetate) and applies established Group Contribution Methods (GCM) to derive high-confidence predictive models.
CAS: 1378877-26-9 | Molecular Formula: C₁₁H₁₃ClO₂ | Molecular Weight: 228.67 g/mol
Executive Summary
3-Chloro-6-methylphenethyl acetate is a lipophilic ester derivative of phenethyl acetate. Structurally, it features a benzene ring substituted with a chlorine atom at the meta position (C3) and a methyl group at the ortho position (C6) relative to the ethyl acetate chain.
Its solubility profile is dominated by the hydrophobic effect . The addition of the chloro- and methyl- substituents significantly increases the partition coefficient (LogP) compared to the parent molecule, rendering it effectively insoluble in water but highly soluble in non-polar and moderately polar organic solvents. Researchers should prioritize chlorinated solvents , aromatic hydrocarbons , and medium-chain esters for solubilization.
Physicochemical & Structural Analysis
Structural Dissection & Solubility Implications
The molecule can be deconstructed into three functional zones that dictate its solvent interactions:
-
The Phenethyl Ester Backbone: Provides the baseline solubility profile (soluble in alcohols/ethers). The ester linkage (-COO-) offers a dipole moment (
) and weak hydrogen bond acceptance ( ). -
The Ortho-Methyl Group (C6): Increases lipophilicity and introduces steric bulk near the rotation axis of the ethyl chain. This often disrupts crystal packing, potentially lowering the melting point relative to para-isomers, aiding dissolution kinetics.
-
The Meta-Chlorine Atom (C3): A strong lipophilic contributor. Chlorine adds significant polarizability (
) but negligible hydrogen bonding capability. It drastically reduces water solubility.
Predicted Physicochemical Properties
Comparison against parent standard (Phenethyl Acetate, CAS 103-45-7).[1]
| Property | Phenethyl Acetate (Parent) | 3-Chloro-6-methyl Derivative (Predicted) | Impact on Solubility |
| LogP (Octanol/Water) | ~2.3 | ~3.4 – 3.7 | Significant decrease in aqueous solubility; higher affinity for hexanes/toluene. |
| Water Solubility | ~250 mg/L (Slight) | < 10 mg/L (Insoluble) | Requires organic co-solvents for aqueous assays. |
| Boiling Point | 232 °C | ~260 – 275 °C | Higher energy required for evaporation; relevant for GC solvent selection. |
| Hansen | 17.7 MPa | ~18.5 MPa | Increased affinity for aromatic solvents. |
| Hansen | 4.1 MPa | ~3.8 MPa | Slight decrease in relative polarity density. |
Solubility Profile & Solvent Selection
Based on the calculated Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the following solvent compatibility chart guides formulation and purification.
Recommended Solvents (High Solubility)
These solvents are predicted to dissolve the compound at concentrations >100 mg/mL.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. (Best match for the chloro-substituent).
-
Aromatics: Toluene, Xylene, Benzene.[2] (Excellent match for the
-system and dispersion forces). -
Esters/Ketones: Ethyl Acetate, Acetone. (Good interaction with the ester tail).
-
Ethers: Tetrahydrofuran (THF), Diethyl Ether, MTBE.
Moderate/Conditional Solvents
Solubility may be temperature-dependent or limited to <50 mg/mL.
-
Alcohols: Ethanol, Isopropanol, Methanol. (The hydrophobic bulk of the Cl/Me substituted ring competes with the hydroxyl interaction).
-
Alkanes: Hexane, Heptane. (Likely soluble, but may require warming due to the polarity of the ester group).
Incompatible Solvents (Insoluble)
-
Water: Strictly insoluble.
-
Glycerol/Glycols: Propylene glycol (Low solubility expected).
Visualization: Structural Influence on Solubility
The following diagram illustrates how specific structural modifications shift the solubility equilibrium.
Caption: Structural modifications (Cl, Me) shift the solubility equilibrium heavily toward lipophilic and non-polar solvents.
Experimental Determination Protocols
For critical applications (e.g., drug formulation or precise kinetic studies), theoretical predictions must be validated. Use the following Saturation Shake-Flask Method , the gold standard for solubility determination.
Protocol A: Gravimetric Determination (High Concentration)
Best for: Determining solubility in organic solvents (e.g., Ethanol, Hexane).
-
Preparation: Weigh 500 mg of 3-Chloro-6-methylphenethyl acetate into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Cap tightly and vortex for 5 minutes.
-
If fully dissolved, add more solute until saturation is observed (solid remains visible).
-
Place in a shaking incubator at 25°C for 24 hours.
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Measurement:
-
Pipette 0.5 mL of the clear supernatant into a pre-weighed aluminum dish.
-
Evaporate solvent under nitrogen flow or vacuum.
-
Weigh the residue.
-
-
Calculation:
Protocol B: HPLC Determination (Trace/Aqueous)
Best for: Measuring trace solubility in water or buffer systems.
-
System: HPLC with UV detection (210 nm or 254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile:Water (60:40) isocratic flow.
-
Standard Curve: Prepare standards of the compound in Acetonitrile (0.1, 1.0, 10, 50, 100 µg/mL).
-
Sample Prep: Filter saturated aqueous solution through a 0.22 µm PTFE filter (do not use Nylon, it binds esters).
-
Injection: Inject 10 µL. Calculate concentration against the standard curve.
Workflow Diagram: Experimental Validation
Caption: Decision tree for selecting the appropriate solubility determination method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7654, Phenethyl acetate. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for ester solubility trends).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
